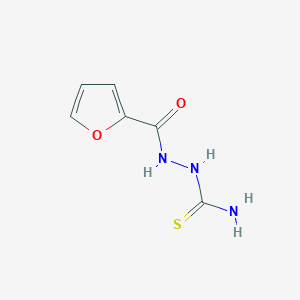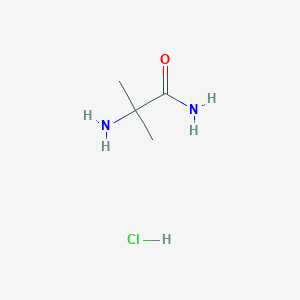![molecular formula C20H18N2O4S2 B2460160 Methyl 6-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate CAS No. 478033-23-7](/img/structure/B2460160.png)
Methyl 6-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors. It has been extensively studied for its potential therapeutic applications in cancer treatment and other diseases.
Wirkmechanismus
Methyl 6-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histone proteins. This leads to changes in gene expression and can result in the activation of tumor suppressor genes and the inhibition of oncogenes. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce changes in gene expression, leading to the inhibition of cancer cell growth and the activation of immune responses. It has also been shown to induce changes in the levels of various proteins involved in cell signaling pathways, such as p53, Bcl-2, and NF-κB. This compound has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Methyl 6-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate is its specificity for HDACs, which reduces the risk of off-target effects. It also has a relatively long half-life, which allows for less frequent dosing. However, this compound has been shown to have limited efficacy in some cancer types, and resistance can develop over time. It also has limited solubility, which can make it difficult to administer in certain formulations.
Zukünftige Richtungen
There are several future directions for the research and development of Methyl 6-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate. One area of focus is the development of combination therapies that can enhance the efficacy of this compound. Another area of focus is the identification of biomarkers that can predict patient response to this compound. Additionally, there is ongoing research into the development of more potent and selective HDAC inhibitors that can overcome the limitations of this compound.
Synthesemethoden
Methyl 6-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate can be synthesized by reacting 6-bromonicotinic acid with 4-methylthiophenol and 4-methylbenzenesulfonyl chloride in the presence of a base. The resulting intermediate is then reacted with methyl iodide to produce this compound.
Wissenschaftliche Forschungsanwendungen
Methyl 6-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate has shown promising results in preclinical studies for the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors. It has also been studied for its potential therapeutic applications in other diseases, such as inflammation, neurodegenerative disorders, and viral infections.
Eigenschaften
IUPAC Name |
methyl 6-[2-[(4-methylphenyl)sulfonylamino]phenyl]sulfanylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S2/c1-14-7-10-16(11-8-14)28(24,25)22-17-5-3-4-6-18(17)27-19-12-9-15(13-21-19)20(23)26-2/h3-13,22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQRERFEGCTQDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2SC3=NC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


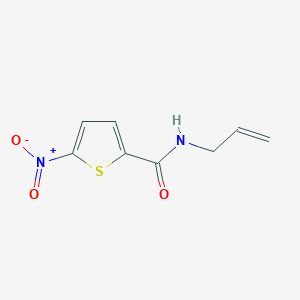

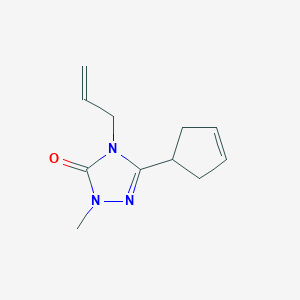
![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2460084.png)



![(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2460091.png)
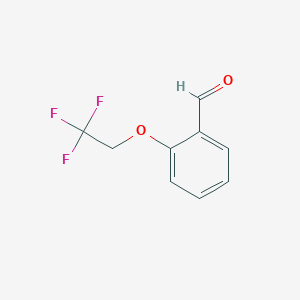
![9-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2460096.png)

